Cas no 827603-96-3 (Acetamide, 2-[(S)-(diphenylmethyl)sulfinyl]-N-hydroxy-)

Acetamide, 2-[(S)-(diphenylmethyl)sulfinyl]-N-hydroxy- structure
827603-96-3 structure
Nome del prodotto:Acetamide, 2-[(S)-(diphenylmethyl)sulfinyl]-N-hydroxy-
Numero CAS:827603-96-3
MF:C15H15NO3S
MW:289.3495
CID:683253
PubChem ID:3033226

Acetamide, 2-[(S)-(diphenylmethyl)sulfinyl]-N-hydroxy- Proprietà chimiche e fisiche

Nomi e identificatori

    • Acetamide, 2-[(S)-(diphenylmethyl)sulfinyl]-N-hydroxy-
    • 2-[(S)-benzhydrylsulfinyl]-N-hydroxyacetamide
    • HMS3886M15
    • s5224
    • 2-((Diphenylmethyl)sulfinyl)acetohydroxamsaeure
    • 2-(Benzhydrylsulfinyl)acetohydroxamic acid
    • Adrafinil (INN)
    • 63547-13-7
    • 2-[(Diphenylmethyl)sulfinyl]-N-hydroxyacetamide
    • AB07489
    • 2-(BENZHYDRYLSULFINYL)-N-HYDROXYACETAMIDE
    • SCHEMBL49334
    • DTXCID2026498
    • BI81Z4542G
    • NCGC00165714-02
    • 2-((Diphenylmethyl)sulfinyl)-N-hydroxyacetamide
    • HY-17549
    • ADRAFINIL [MI]
    • ADRAFINIL [WHO-DD]
    • 1ST10934
    • Adrafinilum
    • NS00007283
    • CAS-63547-13-7
    • DTXSID4046498
    • CRL 40028
    • MFCD00865357
    • EINECS 264-303-1
    • UNII-BI81Z4542G
    • 2-((Diphenylmethyl)sulfinyl)acetohydroxamic acid
    • Acetohydroxamic acid, 2-((diphenylmethyl)sulfinyl)-
    • NCGC00165714-01
    • 2-benzhydrylsulfinyl-N-hydroxyacetamide
    • Adrafinilum [INN-Latin]
    • CRL-40028
    • Q366482
    • CCG-267371
    • Olmifon
    • CHEBI:135200
    • Adrafinil, >=98% (HPLC), solid
    • D07348
    • Acetamide, 2-((S)-(diphenylmethyl)sulfinyl)-N-hydroxy-
    • AF-0056
    • Adrafinil [INN]
    • ADRAFINIL [MART.]
    • Acetamide, 2-((diphenylmethyl)sulfinyl)-N-hydroxy-
    • W-104904
    • AKOS015994532
    • 2-[(Diphenylmethyl)sulfinyl]acetohydroxamic acid
    • F17382
    • Adrafinil, (S)-
    • BRN 1990030
    • ADRAFINIL [NFLIS-DRUG]
    • EX-A733
    • ADRAFINIL
    • 827603-96-3
    • 2-(benzhydrylsulphinyl)acetohydroxamic acid
    • Tox21_112258
    • Olmifon (TN)
    • CHEMBL93077
    • Inchi: InChI=1S/C15H15NO3S/c17-14(16-18)11-20(19)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15,18H,11H2,(H,16,17)
    • Chiave InChI: CGNMLOKEMNBUAI-UHFFFAOYSA-N
    • Sorrisi: C1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)CC(=O)NO

Proprietà calcolate

  • Massa esatta: 289.07726451g/mol
  • Massa monoisotopica: 289.07726451g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 20
  • Conta legami ruotabili: 5
  • Complessità: 318
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.6
  • Superficie polare topologica: 85.6Ų
Fornitori consigliati
Baoji Haoxiang Bio-technology Co.Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Heyuan Broad Spectrum Biotechnology Co., Ltd
pengshengyue
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
pengshengyue
Shanghai Xinsi New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Xinsi New Materials Co., Ltd
Jincang Pharmaceutical (Shanghai) Co., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Jincang Pharmaceutical (Shanghai) Co., LTD.